(4-Bromo-2,3-dimethylphenyl)methanol
Overview
Description
(4-Bromo-2,3-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11BrO and a molecular weight of 215.09 g/mol . It is characterized by the presence of a bromine atom and two methyl groups attached to a benzene ring, along with a hydroxymethyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,3-dimethylphenyl)methanol typically involves the bromination of 2,3-dimethylphenylmethanol. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane at low temperatures to control the reaction rate and avoid over-bromination .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,3-dimethylphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: 4-Bromo-2,3-dimethylbenzaldehyde or 4-Bromo-2,3-dimethylbenzoic acid.
Reduction: 2,3-Dimethylphenylmethanol.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-2,3-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (4-Bromo-2,3-dimethylphenyl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bromine atom can also participate in halogen bonding, affecting the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2,3-dimethylphenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(4-Bromo-2,3-dimethylphenyl)acetone: Contains a ketone group instead of a hydroxymethyl group.
(4-Bromo-2,3-dimethylphenyl)amine: Contains an amino group instead of a hydroxymethyl group.
Uniqueness
(4-Bromo-2,3-dimethylphenyl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions and interactions. This combination of functional groups makes it a versatile compound in organic synthesis and research .
Properties
IUPAC Name |
(4-bromo-2,3-dimethylphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-4,11H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLLFZGKCZTPIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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